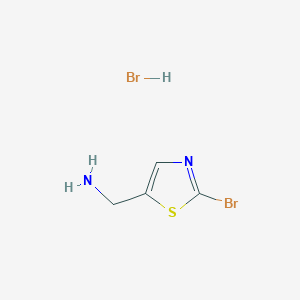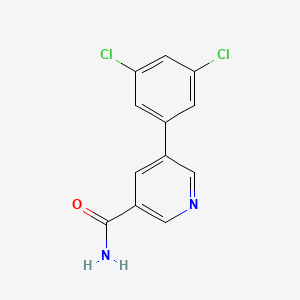
5-(3,5-Dichlorophenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Dichlorophenyl)nicotinamide is a chemical compound with the molecular formula C12H8Cl2N2O It is a derivative of nicotinamide, where the hydrogen atoms on the phenyl ring are replaced by chlorine atoms at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenyl)nicotinamide typically involves the reaction of 3,5-dichloroaniline with nicotinic acid or its derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the coupling of the aryl halide with the nicotinic acid derivative . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-(3,5-Dichlorophenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives.
科学的研究の応用
5-(3,5-Dichlorophenyl)nicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways.
Industry: It is used in the development of new materials and chemical products.
作用機序
The mechanism of action of 5-(3,5-Dichlorophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may influence the activity of nicotinamide adenine dinucleotide (NAD+)-dependent enzymes, which play a crucial role in cellular metabolism and energy production .
類似化合物との比較
Similar Compounds
Nicotinamide: A form of vitamin B3 with similar structural features but without the chlorine substitutions.
3,5-Dichlorophenyl derivatives: Other compounds with the 3,5-dichlorophenyl group but different functional groups attached.
Uniqueness
5-(3,5-Dichlorophenyl)nicotinamide is unique due to the presence of both the nicotinamide and 3,5-dichlorophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds.
特性
CAS番号 |
1346691-99-3 |
|---|---|
分子式 |
C12H8Cl2N2O |
分子量 |
267.11 g/mol |
IUPAC名 |
5-(3,5-dichlorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-10-2-7(3-11(14)4-10)8-1-9(12(15)17)6-16-5-8/h1-6H,(H2,15,17) |
InChIキー |
CFARPOCZBPMKBR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=CN=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


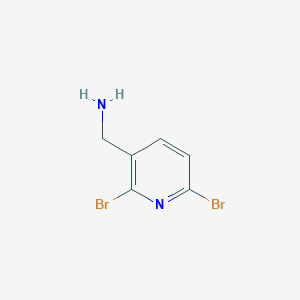
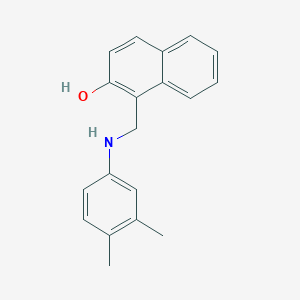
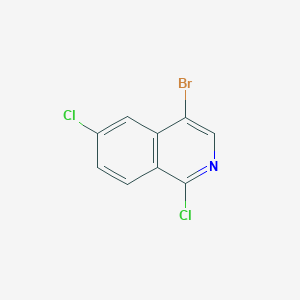
![4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran](/img/structure/B11849157.png)


![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11849184.png)
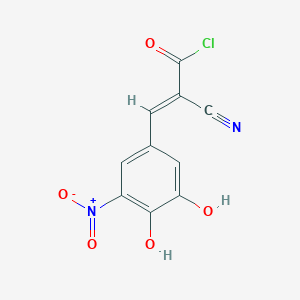
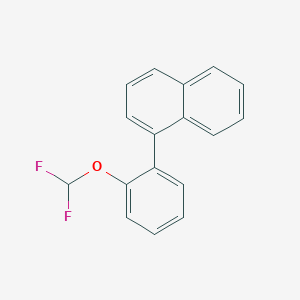
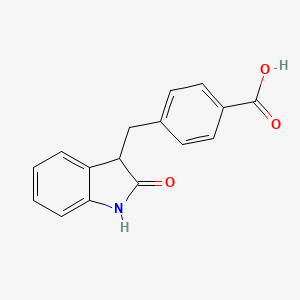
![2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol](/img/structure/B11849208.png)
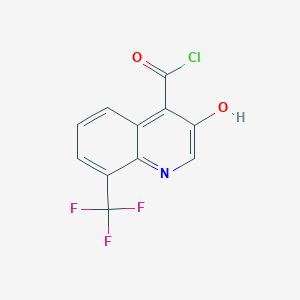
![methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B11849219.png)
